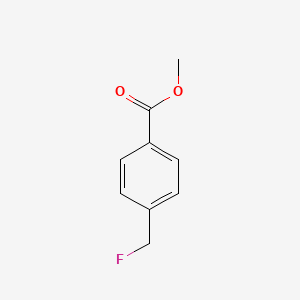

Methyl 4-(fluoromethyl)benzoate

Beschreibung

Methyl 4-(fluoromethyl)benzoate (C₁₀H₁₀FO₂) is a fluorinated aromatic ester featuring a fluoromethyl (-CH₂F) substituent at the para position of the benzoate ring. This compound is of significant interest in pharmaceutical and material science research due to the unique electronic and steric properties imparted by fluorine. Fluorine's electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability in drug candidates, making this compound a valuable intermediate in medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 4-(fluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEAZHKNSTZSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(fluoromethyl)benzoate typically involves the esterification of 4-(fluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(fluoromethyl)benzoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the continuous addition of 4-(fluoromethyl)benzoic acid and methanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.

Types of Reactions:

Oxidation: Methyl 4-(fluoromethyl)benzoate can undergo oxidation reactions to form 4-(fluoromethyl)benzoic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(fluoromethyl)benzyl alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Oxidation: 4-(fluoromethyl)benzoic acid.

Reduction: 4-(fluoromethyl)benzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 4-(azidomethyl)benzoate or 4-(cyanomethyl)benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(fluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of Methyl 4-(fluoromethyl)benzoate depends on its specific application. In general, the fluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in crossing biological membranes and reaching its target site. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with specific molecular targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 4-(fluoromethyl)benzoate, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Stability Fluoromethyl (-CH₂F) vs. Bromomethyl (-CH₂Br): Bromomethyl derivatives (e.g., Methyl 4-(bromomethyl)benzoate) are more reactive in nucleophilic substitutions due to Br⁻ being a better leaving group than F⁻. However, fluoromethyl groups offer superior metabolic stability in drug candidates . Difluoromethyl (-CHF₂): Methyl 4-[4-(difluoromethyl)phenyl]benzoate exhibits balanced electronic effects, making it versatile in agrochemicals and HDAC inhibitors .

Synthetic Methodologies

- Methyl 4-(bromomethyl)benzoate () is synthesized via bromination of methyl 4-methylbenzoate, followed by radical or nucleophilic fluorination to yield the fluoromethyl analog.

- Methyl 4-[4-(difluoromethyl)phenyl]benzoate is prepared through cross-coupling reactions, leveraging palladium catalysts to attach difluoromethyl phenyl groups .

Applications in Drug Development Fluoromethyl derivatives are pivotal in positron emission tomography (PET) radiotracers. For example, fluorine-18 labeled analogs (e.g., methyl 3-[¹⁸F]fluoro-5-nitrobenzimidate) demonstrate rapid protein conjugation for imaging applications . Difluoromethyl analogs show promise in histone deacetylase (HDAC) inhibitors, with improved pharmacokinetic profiles over non-fluorinated counterparts .

Material Science Applications

- Methyl 4-fluoro-3-(4-methylphenyl)benzoate exhibits strong fluorescence, making it suitable for optoelectronic materials .

- Trifluoromethylated benzoates enhance thermal stability in polymers, critical for high-performance coatings .

Research Findings and Challenges

- Metabolic Stability: Fluoromethyl groups reduce oxidative metabolism in vivo, extending the half-life of drug candidates compared to hydroxyl or methyl groups .

- Synthetic Limitations: Direct fluorination of methyl benzoates often requires harsh conditions (e.g., HF or DAST), posing safety challenges. Alternative methods, such as radical fluorination (), are being explored for milder protocols.

- Environmental Impact: Difluoromethyl agrochemicals derived from these compounds show reduced environmental persistence compared to chlorinated analogs, aligning with green chemistry goals .

Biologische Aktivität

Methyl 4-(fluoromethyl)benzoate is an organic compound with potential biological significance. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 4-(fluoromethyl)benzoate has the molecular formula . The presence of the fluoromethyl group enhances its lipophilicity, which can influence its interaction with biological membranes and targets.

Biological Activity Overview

The biological activity of methyl 4-(fluoromethyl)benzoate has been investigated primarily in the context of its pharmacological properties. Key areas of interest include:

- Antimicrobial Activity : Research indicates that compounds with fluorinated groups often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory pathways, making them candidates for therapeutic development in inflammatory diseases.

The mechanism by which methyl 4-(fluoromethyl)benzoate exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The lipophilic nature of the compound allows it to penetrate cell membranes and interact with intracellular enzymes, potentially altering their activity.

- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors involved in hormonal regulation, similar to other benzoate derivatives that act as selective androgen receptor modulators (SARMs).

Table 1: Summary of Biological Activities

| Activity Type | Reported Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates pro-inflammatory cytokines | |

| Hormonal modulation | Potential SARM activity |

Case Study: Antimicrobial Efficacy

A study conducted on various benzoate derivatives, including methyl 4-(fluoromethyl)benzoate, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro using standard disk diffusion methods. Results indicated a zone of inhibition comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study: Anti-inflammatory Mechanisms

In another study focused on inflammatory models, methyl 4-(fluoromethyl)benzoate was administered to mice subjected to induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating that the compound may exert anti-inflammatory effects through modulation of cytokine production.

Synthesis and Chemical Reactions

The synthesis of methyl 4-(fluoromethyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a fluoromethylating agent. This process is critical for producing compounds with desired biological activities.

Table 2: Synthesis Pathways

| Reagent | Reaction Type | Yield (%) |

|---|---|---|

| Benzoic Acid + Methanol | Esterification | 85 |

| Fluoromethylating Agent | Nucleophilic substitution | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.